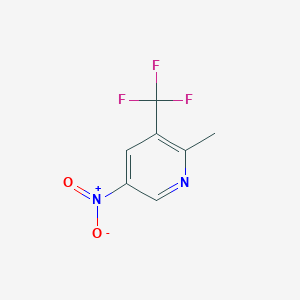

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Methyl-3-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-Methyl-5-amino-3-(trifluoromethyl)pyridine.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

Aplicaciones Científicas De Investigación

Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions, followed by acidic treatment to yield the target compound. The overall yield from these reactions can reach approximately 76.6% under optimized conditions .

Synthetic Route Overview

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Step 1 | Diethyl malonate + 2-chloro-3-trifluoromethyl-5-nitropyridine | 140% (compound intermediate) |

| Step 2 | Acidic reflux to yield this compound | 76.6% |

Pharmaceutical Applications

The compound has shown potential as an intermediate in the synthesis of drugs targeting various medical conditions. Its derivatives are particularly important in the development of pharmaceuticals aimed at treating pain and respiratory diseases by inhibiting transient receptor potential A1 (TRPA1) channels, which are involved in nociceptive signaling .

Case Studies in Pharmacology

- Pain Management : Studies indicate that derivatives of this compound can effectively inhibit TRPA1 channels, offering a pathway for developing new analgesics .

- Respiratory Treatments : The compound's role in synthesizing drugs for respiratory ailments highlights its significance in addressing chronic conditions like asthma and COPD.

Agrochemical Applications

In the agrochemical sector, trifluoromethylpyridines, including this compound, are utilized for their efficacy in crop protection. The unique properties imparted by the trifluoromethyl group enhance the biological activity of these compounds against pests and diseases.

Agrochemical Impact

- Pesticides : Trifluoromethylpyridine derivatives are increasingly incorporated into formulations for pest control, with several products already approved for market use.

- Market Trends : Over twenty new agrochemicals containing the trifluoromethylpyridine moiety have been developed, reflecting a growing trend towards fluorinated compounds in agriculture .

Research continues to explore novel applications of this compound and its derivatives. Potential areas include:

- Development of New Analgesics : Further studies on TRPA1 inhibition could lead to innovative pain relief medications.

- Enhanced Agrochemical Formulations : Ongoing research into the efficacy of trifluoromethylpyridines may yield more effective pest control solutions.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds .

Actividad Biológica

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of trifluoromethyl pyridines, which are known for their diverse biological activities. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's pharmacological properties, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, particularly MAP4K1, which plays a role in immune response regulation. Inhibition of MAP4K1 can lead to enhanced T cell activation, suggesting a possible application in immunotherapy .

- Antimicrobial Activity : Preliminary studies indicate that derivatives containing trifluoromethyl groups exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may have applications in treating bacterial infections .

In Vitro Studies

Recent research has focused on the compound's in vitro biological activity:

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics:

- Oral Bioavailability : The compound demonstrated moderate oral bioavailability, attributed to its lipophilic nature.

- Metabolic Stability : In rat hepatocyte studies, the compound exhibited significant stability, suggesting a lower likelihood of rapid metabolism compared to non-fluorinated analogs .

Potential Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Cancer Therapy : Due to its ability to modulate immune responses through MAP4K1 inhibition, it may serve as a lead compound for developing novel cancer immunotherapies.

- Antimicrobial Agents : Its antibacterial properties suggest potential use in treating resistant bacterial infections.

Propiedades

IUPAC Name |

2-methyl-5-nitro-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-6(7(8,9)10)2-5(3-11-4)12(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXWJZQUQSXUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.